molecular formula C24H25NO5S B6029614 [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate

[2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate

Cat. No.: B6029614
M. Wt: 439.5 g/mol
InChI Key: RPMBMLGMTZBLBU-UHFFFAOYSA-N
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Description

[2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butanoyl group, a naphthalen-2-ylsulfonyl group, and a phenyl butanoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-ylsulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate undergoes further acylation with butanoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

[2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and butanoyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • [2-[Butanoyl(phenylsulfonyl)amino]phenyl] butanoate
  • [2-[Butanoyl(toluenesulfonyl)amino]phenyl] butanoate
  • [2-[Butanoyl(methylsulfonyl)amino]phenyl] butanoate

Uniqueness

Compared to similar compounds, [2-[Butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate stands out due to its naphthalen-2-ylsulfonyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

[2-[butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-3-9-23(26)25(21-13-7-8-14-22(21)30-24(27)10-4-2)31(28,29)20-16-15-18-11-5-6-12-19(18)17-20/h5-8,11-17H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMBMLGMTZBLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=CC=C1OC(=O)CCC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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